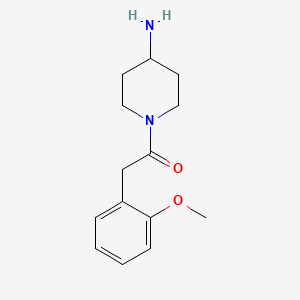
1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one
Overview
Description
1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one, also known as AMPPE, is a synthetic compound that has been used in a wide range of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Synthesis of Polysubstituted Pyrroles
Research has shown that 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one can be utilized in the synthesis of polysubstituted pyrrole derivatives. An efficient, metal-free method involving intermolecular cycloaddition, using surfactants in an aqueous medium under microwave conditions, has been developed. This process results in good to excellent yields and offers an environmentally friendly approach to synthesizing these compounds (Kumar, Rāmānand, & Tadigoppula, 2017).
Antimicrobial Activity
A study focused on the synthesis of various compounds using 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one derivatives and their evaluation for antimicrobial activities. These compounds have been found to possess excellent antimicrobial properties, making them potential candidates for developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Synthesis of Aminopiperidines
The compound has been used in the synthesis and reduction of various ethanones, leading to the production of aminopiperidines. These aminopiperidines are synthesized through reactions involving lithium aluminum hydride and selective catalytic reduction, showcasing their versatility in chemical synthesis (Kwiecień & Szychowska, 2006).
Anticancer Research
In the field of anticancer research, derivatives of 1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one have shown potent antiproliferative activity. One such derivative disrupted microtubule formation and inhibited tumor growth in vivo, indicating its potential as an anticancer agent (Suzuki et al., 2020).
properties
IUPAC Name |
1-(4-aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-5-3-2-4-11(13)10-14(17)16-8-6-12(15)7-9-16/h2-5,12H,6-10,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAIESJSFVIKQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminopiperidin-1-yl)-2-(2-methoxyphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



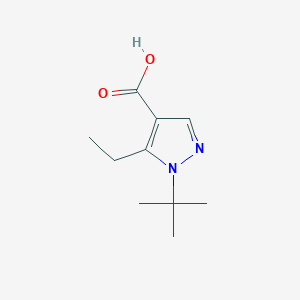
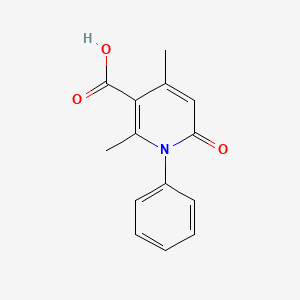
![5-(3-aminophenyl)-1H,2H,3H,4H,7H,8H,9H-pyridazino[4,5-a]pyrrolizine-1,4-dione](/img/structure/B1372698.png)
![3-[5-(Pyrrolidine-1-sulfonyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B1372699.png)
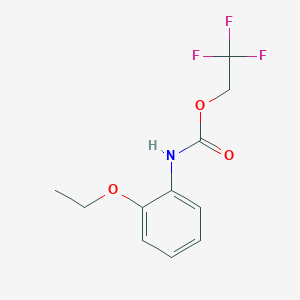
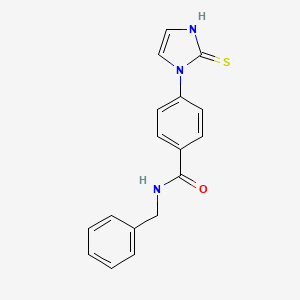
![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![(S)-1-(Benzo[d][1,3]dioxol-5-yl)ethanamine](/img/structure/B1372706.png)
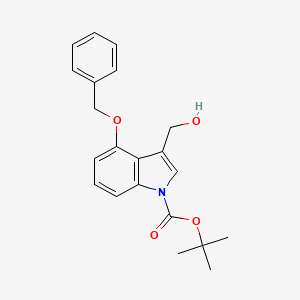
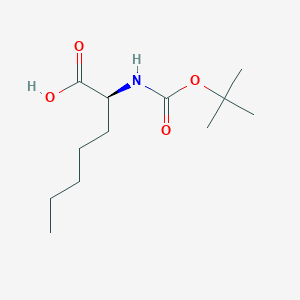
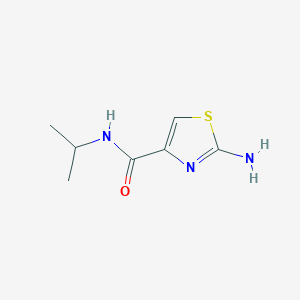
![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)
![N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B1372719.png)